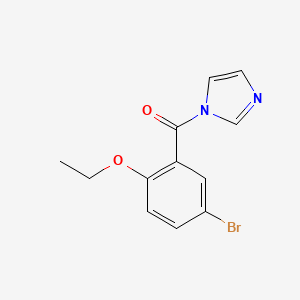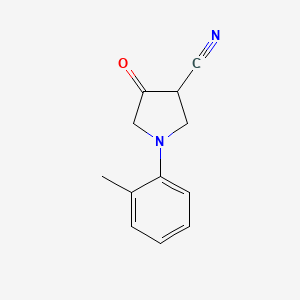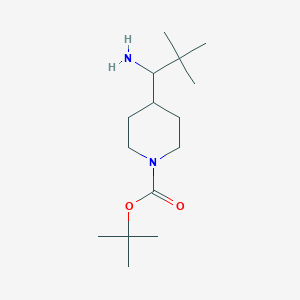
tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound is characterized by its tert-butyl ester and amino functionalities, making it a versatile building block in medicinal chemistry and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine as the starting material.
Alkylation: Piperidine is alkylated with 2-chloro-2-methylpropane to form 4-(1-amino-2,2-dimethylpropyl)piperidine.
Protection: The amino group is protected using tert-butyl chloroformate (Boc2O) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Corresponding N-oxide derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted piperidine derivatives
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the preparation of various piperidine derivatives.
Biology:
- Investigated for its potential as a ligand in receptor studies.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential in drug development, particularly in the design of new pharmaceuticals.
- Utilized in the synthesis of compounds with potential therapeutic effects.
Industry:
- Used in the production of fine chemicals and specialty chemicals.
- Employed in the synthesis of agrochemicals and other industrial products .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-1-piperidinecarboxylate
Comparison:
- tert-Butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate is unique due to its specific amino and tert-butyl ester functionalities, which provide distinct reactivity and properties compared to other similar compounds.
- tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate has a different amino group position, affecting its chemical behavior and applications.
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate contains an aryl group, which introduces additional aromatic interactions and potential applications in drug design.
- tert-Butyl 4-amino-1-piperidinecarboxylate lacks the dimethylpropyl group, resulting in different steric and electronic properties .
Propriétés
Formule moléculaire |
C15H30N2O2 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
tert-butyl 4-(1-amino-2,2-dimethylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-14(2,3)12(16)11-7-9-17(10-8-11)13(18)19-15(4,5)6/h11-12H,7-10,16H2,1-6H3 |
Clé InChI |
PBOKPZWQAQGXMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1CCN(CC1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





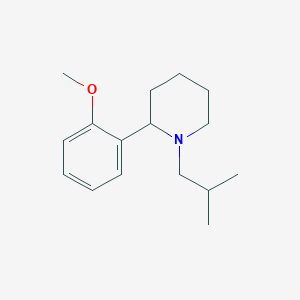
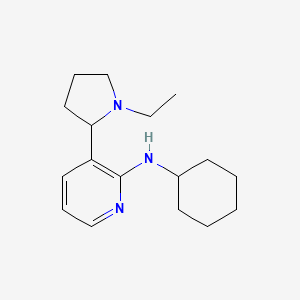



![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)

